molecular formula C19H23N5O3 B6039457 4-[1-[5-(morpholine-4-carbonyl)pyridin-2-yl]piperidin-3-yl]-1H-pyrimidin-6-one

4-[1-[5-(morpholine-4-carbonyl)pyridin-2-yl]piperidin-3-yl]-1H-pyrimidin-6-one

Cat. No.: B6039457
M. Wt: 369.4 g/mol
InChI Key: XFDGHLDJCWWPDC-UHFFFAOYSA-N
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Description

4-[1-[5-(morpholine-4-carbonyl)pyridin-2-yl]piperidin-3-yl]-1H-pyrimidin-6-one is a complex organic compound that features a pyrimidine ring fused with a piperidine and pyridine moiety, along with a morpholine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[5-(morpholine-4-carbonyl)pyridin-2-yl]piperidin-3-yl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and piperidine intermediates, followed by their coupling with the pyrimidine core. The morpholine group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to maximize yield and purity. Catalysts such as platinum/C can be used to enhance reaction selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[1-[5-(morpholine-4-carbonyl)pyridin-2-yl]piperidin-3-yl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, platinum/C catalyst.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-[1-[5-(morpholine-4-carbonyl)pyridin-2-yl]piperidin-3-yl]-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[1-[5-(morpholine-4-carbonyl)pyridin-2-yl]piperidin-3-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-[5-(morpholine-4-carbonyl)pyridin-2-yl]piperidin-3-yl]-1H-pyrimidin-6-one is unique due to its specific combination of functional groups and its potential for targeted biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

4-[1-[5-(morpholine-4-carbonyl)pyridin-2-yl]piperidin-3-yl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c25-18-10-16(21-13-22-18)15-2-1-5-24(12-15)17-4-3-14(11-20-17)19(26)23-6-8-27-9-7-23/h3-4,10-11,13,15H,1-2,5-9,12H2,(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDGHLDJCWWPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C(=O)N3CCOCC3)C4=CC(=O)NC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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